

Triethoxymethylsilane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethoxymethylsilane*

Cat. No.: *B1582157*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethoxymethylsilane, also known as methyltriethoxysilane, is an organosilane compound with a versatile range of applications in scientific research and industrial processes. Its bifunctional nature, possessing both a reactive methyl group and hydrolyzable ethoxy groups, allows it to act as a surface modifying agent, a cross-linking agent, and a precursor in the synthesis of silicone-based materials.^{[1][2]} This guide provides an in-depth overview of its chemical properties, synthesis, applications, and detailed experimental protocols relevant to research and development.

Core Properties of Triethoxymethylsilane

Triethoxymethylsilane is a colorless liquid with the chemical formula $\text{CH}_3\text{Si}(\text{OC}_2\text{H}_5)_3$. Below is a summary of its key identifiers and physicochemical properties.

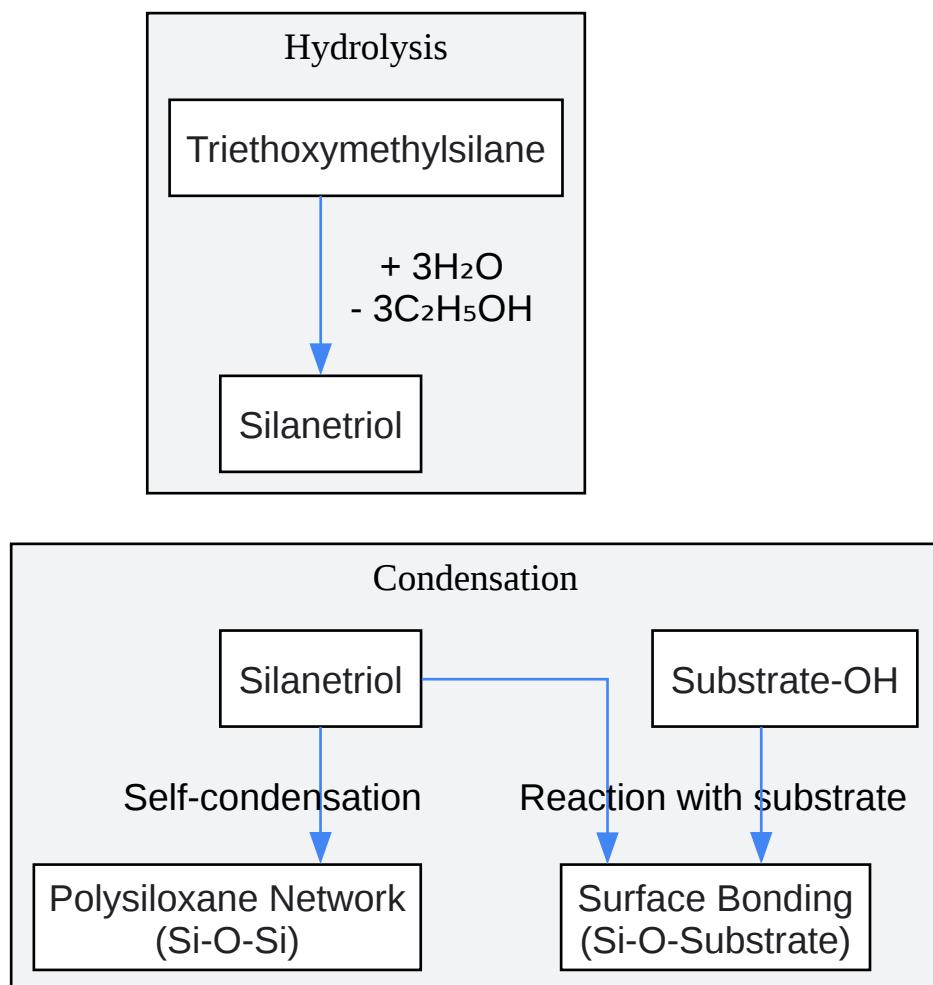
Identifier	Value	Reference
CAS Number	2031-67-6	
Molecular Formula	$\text{C}_7\text{H}_{18}\text{O}_3\text{Si}$	
Molecular Weight	178.30 g/mol	
Synonyms	Methyltriethoxysilane, MTES	

Physicochemical Property	Value	Reference
Appearance	Colorless liquid	[3]
Density	0.895 g/mL at 25 °C	[4]
Boiling Point	141-143 °C	[4]
Melting Point	< -40 °C	[3]
Flash Point	34 °C (closed cup)	[3]
Vapor Pressure	11 mmHg (20 °C)	[4]
Refractive Index	n _{20/D} 1.383	[4]

Synthesis of Triethoxymethylsilane

While specific laboratory synthesis protocols for **Triethoxymethylsilane** are not extensively detailed in the provided results, the general synthesis of alkoxy silanes often involves the alcoholysis of corresponding chlorosilanes.^[5] For instance, the reaction of methyltrichlorosilane with ethanol would yield **Triethoxymethylsilane** and hydrochloric acid. An alternative, chlorine-free method for producing triethoxysilanes involves the direct reaction of silicon powder with absolute ethanol in the presence of a catalyst.^[6]

Key Applications in Research and Development


Triethoxymethylsilane's unique properties make it a valuable tool in various research and development fields:

- Surface Modification: It is widely used to impart hydrophobicity to surfaces.^[7] This is particularly relevant in creating self-cleaning and water-repellent materials.
- Coupling Agent: It acts as a coupling agent to improve the adhesion between inorganic substrates (like glass and metals) and organic polymers.^[8]
- Cross-linking Agent: In polymer chemistry, it is used as a cross-linking agent to enhance the stability and mechanical strength of materials such as silicone rubber.^[1]

- Precursor for Silicone Resins: It serves as a monomer in the synthesis of silicone resins and other organosilicon compounds.[2]
- Catalyst Preparation: It has been used in the preparation of heterogeneous catalysts.

Chemical Pathways: Hydrolysis and Condensation

The primary mechanism through which **Triethoxymethylsilane** functions as a surface modifier and cross-linking agent is through hydrolysis and condensation. In the presence of water, the ethoxy groups hydrolyze to form reactive silanol (Si-OH) groups and ethanol as a byproduct. These silanol groups can then condense with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Substrate) bonds, or with other silanol groups to form a polysiloxane network (Si-O-Si).[9]

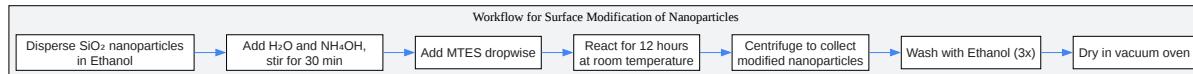
[Click to download full resolution via product page](#)

Hydrolysis and condensation pathway of **Triethoxymethylsilane**.

Experimental Protocols

Protocol 1: Surface Modification of Silica Nanoparticles

This protocol details the procedure for modifying the surface of silica nanoparticles to impart a hydrophobic character, which can be useful in applications like drug delivery.[10]


Materials:

- Silica nanoparticles
- **Triethoxymethylsilane** (MTES)
- Ethanol (anhydrous)
- Deionized water
- Ammonium hydroxide

Procedure:

- Nanoparticle Dispersion: Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous ethanol in a round-bottom flask. Use ultrasonication for 15-30 minutes to ensure a uniform dispersion.
- Addition of Reagents: To the nanoparticle suspension, add 5 mL of deionized water and 2 mL of ammonium hydroxide. Stir the mixture at room temperature for 30 minutes.
- Initiation of Coating: Add 1 mL of MTES to the mixture dropwise while stirring vigorously.
- Reaction: Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.
- Purification: Collect the surface-modified nanoparticles by centrifugation at 10,000 rpm for 20 minutes.

- **Washing:** Discard the supernatant and wash the nanoparticle pellet with ethanol three times to remove unreacted MTES and other byproducts.
- **Drying:** Dry the modified nanoparticles in a vacuum oven at 60-80°C overnight.

[Click to download full resolution via product page](#)

Experimental workflow for nanoparticle surface modification.

Protocol 2: Fabrication of a Superhydrophobic Surface

This protocol describes a two-step process to create a superhydrophobic surface by first creating a rough surface with silica nanoparticles, followed by chemical modification with **Triethoxymethylsilane**.

Materials:

- Substrate (e.g., glass slide)
- Silica nanoparticle suspension
- **Triethoxymethylsilane (MTES)**
- Anhydrous toluene
- Cleaning agents (e.g., detergent, deionized water, ethanol)

Procedure:

Part A: Creating a Roughened Surface

- Substrate Cleaning: Thoroughly clean the substrate by sonicating in a detergent solution, followed by rinsing with deionized water and ethanol. Dry the substrate completely.
- Nanoparticle Deposition: Deposit a layer of silica nanoparticles onto the cleaned substrate. This can be achieved through methods such as dip-coating or spin-coating of a silica nanoparticle suspension.
- Drying: Dry the nanoparticle-coated substrate in an oven.

Part B: Chemical Modification

- Silane Solution Preparation: In a fume hood, prepare a 1-5% (v/v) solution of **Triethoxymethylsilane** in anhydrous toluene.
- Surface Modification: Immerse the nanoparticle-coated substrate in the silane solution for 1-2 hours at room temperature. Alternatively, vapor-phase deposition can be performed in a desiccator.
- Rinsing: Gently rinse the substrate with anhydrous toluene to remove any unbound silane.
- Curing: Cure the coated substrate in an oven at 110-120°C for 30-60 minutes.

Safety Information

Triethoxymethylsilane is a flammable liquid and vapor.^[11] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.^[12] Protective gloves, eye protection, and appropriate clothing should be worn to avoid contact with skin and eyes.^[12] It is sensitive to moisture and should be stored in a tightly closed container in a dry place. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.^[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chinacouplingagents.com [chinacouplingagents.com]
- 2. innospk.com [innospk.com]
- 3. Triethoxymethylsilane for synthesis 2031-67-6 [sigmaaldrich.com]
- 4. 三乙氧基甲基硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. CN1810811A - Production process of triethoxy silane - Google Patents [patents.google.com]
- 7. thaiscience.info [thaiscience.info]
- 8. innospk.com [innospk.com]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- To cite this document: BenchChem. [Triethoxymethylsilane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582157#triethoxymethylsilane-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1582157#triethoxymethylsilane-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com